Blasticidine S hydrochloride
Overview
Description
Blasticidine S hydrochloride is a useful research compound. Its molecular formula is C17H27ClN8O5 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
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Biological Activity
Blasticidine S hydrochloride (Blasticidin S HCl) is a potent nucleoside antibiotic derived from the bacterium Streptomyces griseochromogenes. It exhibits a broad spectrum of biological activity, primarily functioning as an inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This article delves into its mechanisms of action, applications, and recent research findings, supported by data tables and case studies.
Blasticidin S HCl operates by binding to the ribosomal P-site, which enhances the binding of transfer RNA (tRNA) and subsequently inhibits peptide bond formation. This action effectively disrupts the translation process, preventing cells from synthesizing proteins necessary for growth and survival .
Key Mechanisms:
- Inhibition of Translation: Blasticidin S HCl competes with puromycin for the same binding site on the ribosome, leading to a blockade in the termination stage of translation .
- Target Spectrum: The compound is effective against a variety of organisms including bacteria, fungi, nematodes, and tumor cells .
Biological Activity Overview
Blasticidin S HCl demonstrates significant biological activity across various cell types. Its efficacy can be summarized in the following table:
Type of Cell | Activity | Concentration Range |
---|---|---|
Bacterial Cells | Inhibits growth | 1-30 µg/mL |
Eukaryotic Cells | Selection for genetically modified cells | 2-300 µg/mL |
Tumor Cells | Cytotoxic effects | Variable (dependent on cell line) |
Applications in Research
Blasticidin S HCl is widely used in molecular biology as a selection agent for cells that express blasticidin resistance genes (bsr or BSD). This application is crucial for creating stable cell lines for genetic studies.
Case Studies:
- Cancer Research: In a study involving human breast cancer stem/progenitor cells (AS-B145 and BT-474), Blasticidin S was utilized to select transfected cells, demonstrating its role in studying tumor initiation and resistance to therapy .
- Antimicrobial Development: Recent semisynthetic modifications of Blasticidin S have led to derivatives with enhanced activity against Gram-positive bacteria while maintaining lower cytotoxicity against human cells. These modifications aim to improve selectivity indices and therapeutic potential .
Comparative Efficacy
A comparative analysis of Blasticidin S HCl and its derivatives reveals variations in antimicrobial potency. The following table summarizes findings from recent studies:
Compound | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
---|---|---|---|
Blasticidin S | 2-8 | 10-15 | <1 |
Amide Derivative P10 | 0.5-4 | 20-30 | >5 |
Other Derivatives | 1-6 | 15-25 | >3 |
Properties
IUPAC Name |
(2S,3S,6R)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10+,13-,14+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYQOXRCNEATG-ZAYJLJTISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648678 | |
Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-03-9 | |
Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.